molecular formula C23H26F3N3O2S B283719 4-tert-butyl-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

4-tert-butyl-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide

货号 B283719
分子量: 465.5 g/mol
InChI 键: LLEKRQRWNWNQPK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-tert-butyl-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. In

作用机制

4-tert-butyl-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide inhibits the activity of various kinases, including BTK, ITK, and TXK, by binding to their ATP-binding sites. This leads to the inhibition of downstream signaling pathways, resulting in the inhibition of immune response and cell proliferation.
Biochemical and Physiological Effects:
4-tert-butyl-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide has been shown to have potent anti-inflammatory and anti-tumor activities in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, including lymphoma, leukemia, and multiple myeloma. In addition, it has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo.

实验室实验的优点和局限性

4-tert-butyl-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide has several advantages for lab experiments, including its high potency and selectivity for its target kinases. However, it also has some limitations, including its poor solubility and potential toxicity at high doses.

未来方向

There are several future directions for the research and development of 4-tert-butyl-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide. One direction is to explore its potential therapeutic applications in autoimmune disorders, such as rheumatoid arthritis and lupus. Another direction is to develop more potent and selective inhibitors of BTK, ITK, and TXK, which may have improved efficacy and safety profiles. Additionally, the development of novel drug delivery systems may improve the solubility and bioavailability of 4-tert-butyl-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide, allowing for more effective clinical use.

合成方法

The synthesis of 4-tert-butyl-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide involves the reaction of 4-tert-butyl-N-(thiophen-2-yl)benzamide with 2-(morpholin-4-yl)-5-(trifluoromethyl)aniline in the presence of a coupling agent. The resulting product is then treated with thionyl chloride and morpholine to obtain the final compound, 4-tert-butyl-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide.

科学研究应用

4-tert-butyl-N-{[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. It has been shown to inhibit the activity of various kinases, including BTK, ITK, and TXK, which are involved in the regulation of immune response and cell proliferation.

属性

分子式

C23H26F3N3O2S

分子量

465.5 g/mol

IUPAC 名称

4-tert-butyl-N-[[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C23H26F3N3O2S/c1-22(2,3)16-6-4-15(5-7-16)20(30)28-21(32)27-18-14-17(23(24,25)26)8-9-19(18)29-10-12-31-13-11-29/h4-9,14H,10-13H2,1-3H3,(H2,27,28,30,32)

InChI 键

LLEKRQRWNWNQPK-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3

规范 SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。